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Introduction

Farglitazar (also known as GI1262570) is a potent and selective agonist of the Peroxisome
Proliferator-Activated Receptor gamma (PPARY), a nuclear receptor that plays a crucial role in
the regulation of glucose and lipid metabolism. Developed by GlaxoSmithKline, Farglitazar
was investigated as a potential therapeutic agent for type 2 diabetes mellitus and hepatic
fibrosis. Despite reaching phase Il and phase Il clinical trials for these indications respectively,
its development was ultimately discontinued and it has never been marketed. This technical
guide provides a comprehensive overview of the available pharmacokinetic and
pharmacodynamic data for Farglitazar, compiled from preclinical and clinical studies.

Pharmacodynamics

The primary pharmacodynamic effect of Farglitazar is the activation of PPARYy. This activation
leads to a cascade of downstream events that modulate gene expression, ultimately
influencing glucose homeostasis, lipid metabolism, and inflammatory responses.

Mechanism of Action: PPARYy Signaling Pathway

Farglitazar, as a PPARYy agonist, binds to the ligand-binding domain of the PPARYy receptor.
This binding event induces a conformational change in the receptor, leading to the dissociation
of corepressors and the recruitment of coactivators. The resulting complex then forms a
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heterodimer with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus
and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements
(PPRES) in the promoter regions of target genes. This binding modulates the transcription of
genes involved in:

e Glucose Metabolism: Enhancing insulin sensitivity in peripheral tissues (adipose tissue,
skeletal muscle, and liver), leading to increased glucose uptake and utilization.

» Lipid Metabolism: Promoting adipocyte differentiation and fatty acid storage, and influencing
the expression of genes involved in lipid transport and metabolism.

 Inflammation: Exerting anti-inflammatory effects by inhibiting the expression of pro-
inflammatory cytokines.

Click to download full resolution via product page

Figure 1: Farglitazar-mediated PPARYy signaling pathway.

Preclinical Pharmacodynamic Findings

Studies in animal models have provided insights into the pharmacodynamic effects of
Farglitazar. In male Sprague-Dawley rats, treatment with Farglitazar (GI262570) at a dose of
20 mg/kg/day resulted in plasma volume expansion, a small but significant decrease in plasma
potassium concentration, and small but significant increases in plasma sodium and chloride
concentrations. These findings suggested an activation of the renal mineralocorticoid response
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system. Furthermore, Farglitazar treatment was shown to alter the mRNA levels of genes
involved in distal nephron sodium and water absorption in the kidney medulla.

Clinical Pharmacodynamic Findings

A significant clinical trial investigated the antifibrotic activity of Farglitazar in patients with
chronic hepatitis C infection and moderate to severe fibrosis. In this double-blind, placebo-
controlled study, patients received daily oral doses of 0.5 mg or 1.0 mg of Farglitazar for 52
weeks. The primary endpoints were changes in hepatic a-smooth muscle actin (a-SMA)
expression and collagen content. The study concluded that Farglitazar did not demonstrate
any significant antifibrotic effects at the doses tested.

Another study in healthy volunteers investigated the effect of multiple doses of Farglitazar (10
mg daily) on the pharmacokinetics and pharmacodynamics of warfarin. While the full details of
the pharmacodynamic outcomes on coagulation parameters from this study are not publicly
available, it highlights a dose that was considered safe for administration in a clinical setting.

Due to the discontinuation of its development, comprehensive dose-response data for
Farglitazar on glycemic and lipid parameters in human subjects with type 2 diabetes are not
available in the public domain.

Pharmacokinetics

Detailed human pharmacokinetic data for Farglitazar, including parameters such as maximum
plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the
plasma concentration-time curve (AUC), and elimination half-life, are not publicly available. The
discontinuation of its clinical development likely precluded the publication of such detailed
studies.

Preclinical Pharmacokinetic Insights

While specific quantitative data is scarce, preclinical studies in rodent models have been
conducted. These studies were instrumental in dose selection for early clinical trials and in
understanding the basic metabolic profile of the compound. However, without direct human
data, extrapolation of these findings to the human condition is limited.

Data Summary Tables
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Due to the limited availability of quantitative data, the following tables summarize the key study

designs and qualitative findings.

Table 1: Summary of Preclinical Pharmacodynamic Studies

. Route of o
Species Model Dose L . Key Findings
Administration
Induced plasma
volume
expansion;
altered plasma
Rat (Sprague- electrolyte levels;
Normal 20 mg/kg/day Oral
Dawley) modulated renal
gene expression
related to sodium
and water
reabsorption.
Table 2: Summary of Clinical Studies
Study .. . .
. Indication Doses Duration Key Findings
Population
Patients with No significant
) N o ] 0.5mgand 1.0 o
Chronic Hepatitis  Hepatic Fibrosis i 52 weeks antifibrotic
mg daily .
C activity observed.
Investigated
Healthy . : . : o
Drug Interaction 10 mg daily Not specified interaction with
Volunteers

warfarin.

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical studies are not fully available in

the public domain. The following provides a general overview based on the available

information.
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Clinical Trial in Hepatic Fibrosis (NCT00095329)

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.
o Participants: Patients with chronic hepatitis C infection and Ishak fibrosis stage 2-6.

« Intervention: Participants were randomized to receive Farglitazar (0.5 mg or 1.0 mg) or
placebo, administered orally once daily for 52 weeks.

e Outcome Measures: The primary outcome was the change from baseline in the percentage
of liver tissue expressing a-SMA. Secondary outcomes included changes in collagen content
and other histological markers of fibrosis. Liver biopsies were obtained at baseline and at the

end of treatment.

Preclinical Study in Rats

¢ Animal Model: Male Sprague-Dawley rats.
« Intervention: Animals were treated with Farglitazar (G1262570) at a dose of 20 mg/kg/day.

o Assessments: Plasma volume, plasma electrolyte concentrations, and mRNA levels of
specific genes in the kidney medulla were measured. The specific analytical methods used
for these assessments are not detailed in the available abstracts.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a clinical trial investigating the
efficacy of an anti-fibrotic agent like Farglitazar.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b15576652?utm_src=pdf-body
https://www.benchchem.com/product/b15576652?utm_src=pdf-body
https://www.benchchem.com/product/b15576652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Screening & Enrollment

Patient Screening
(Inclusion/Exclusion Criteria)

'

Informed Consent

'

Baseline Assessment
(Liver Biopsy, Blood Tests)

Treatment Phase

Randomization

Farglitazar Farglitazar

(e.g., 0.5 mg/day) (e.g., 1.0 mgiday) Placebo

52-Week Treatment
Administration

Follow-upv& Analysis

End of Treatment Assessment
(Liver Biopsy, Blood Tests)

Data Analysis

(Statistical Comparison)

& Reporting

Results Interpretation T

Click to download full resolution via product page

Figure 2: Generalized workflow for a clinical trial of an anti-fibrotic agent.
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Conclusion

Farglitazar is a selective PPARYy agonist whose clinical development was discontinued. While
its mechanism of action through the PPARY signaling pathway is well-understood, publicly
available data on its human pharmacokinetics and detailed pharmacodynamics are limited.
Preclinical studies in rats indicated pharmacodynamic effects on renal function and gene
expression. A major clinical trial in patients with chronic hepatitis C and fibrosis did not show a
significant therapeutic benefit at the doses tested. The lack of comprehensive published data
underscores the challenges in fully characterizing the clinical pharmacology of discontinued
investigational drugs. This guide provides a summary of the currently accessible information for
the scientific community.

 To cite this document: BenchChem. [Farglitazar: A Technical Overview of its
Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576652#pharmacokinetics-and-
pharmacodynamics-of-farglitazar]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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